Ethyl 1-pivaloyl-1H-indole-6-carboxylate
Description
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 1-(2,2-dimethylpropanoyl)indole-6-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-5-20-14(18)12-7-6-11-8-9-17(13(11)10-12)15(19)16(2,3)4/h6-10H,5H2,1-4H3 |
InChI Key |
HUZDBVWJFDDKPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CN2C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves two key transformations:
- N-pivaloylation of the indole nitrogen to introduce the bulky pivaloyl group.
- Esterification or introduction of the ethyl carboxylate group at the 6-position of the indole ring.
The process often starts from commercially available or readily synthesized 6-carboxyindole or its derivatives.
N-Pivaloylation of Indole
The N-pivaloyl group is introduced via acylation of the indole nitrogen using pivaloyl chloride or pivalic anhydride under basic conditions. The reaction typically proceeds in an aprotic solvent such as dichloromethane or dimethylformamide (DMF), with a base like triethylamine or sodium hydride (NaH) to deprotonate the indole nitrogen.
| Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pivaloyl chloride | DMF, 0 °C to room temperature, 2-4 h | 80-95 | Use of NaH or Et3N as base |
| Pivalic anhydride | DCM, room temperature, 4-6 h | 75-90 | Mild conditions, less reactive reagent |
The reaction proceeds via nucleophilic attack of the indole nitrogen on the pivaloyl electrophile, forming the N-pivaloyl indole intermediate.
Alternative Synthetic Routes
Other synthetic routes reported include:
- Base-mediated alkylation of indole derivatives with ethyl chloroformate or ethyl bromoacetate to introduce the ester functionality.
- Stepwise synthesis involving protection-deprotection strategies to control regioselectivity and avoid side reactions such as dialkylation or over-acylation.
For example, the use of sodium hydride (NaH) in DMF at 0 °C to deprotonate the indole nitrogen followed by reaction with ethyl chloroformate can yield the ethyl ester at the desired position with moderate to high yields.
Detailed Reaction Example and Data
Representative Procedure for this compound
-
- To a stirred solution of 6-carboxyindole (1.0 equiv) in dry DMF, sodium hydride (1.1 equiv, 60% dispersion in mineral oil) is added portionwise at 0 °C.
- After 30 minutes, pivaloyl chloride (1.1 equiv) is added dropwise.
- The mixture is stirred at room temperature for 4 hours.
- The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate.
- The organic layers are dried over sodium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography to yield N-pivaloyl-6-carboxyindole.
-
- The N-pivaloyl-6-carboxyindole is dissolved in ethanol.
- A catalytic amount of sulfuric acid or p-toluenesulfonic acid is added.
- The mixture is refluxed for 6-8 hours.
- After cooling, the reaction mixture is neutralized and extracted.
- Purification yields this compound.
Reaction Outcome Table
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| N-Pivaloylation | NaH, DMF, 0 °C to RT, 4 h | 88 | >98 | High regioselectivity |
| Esterification | EtOH, acid catalyst, reflux, 8 h | 90 | >99 | Efficient ester formation |
| Overall Yield | Two-step process | ~79 | - | Good overall synthetic efficiency |
Mechanistic Insights and Research Outcomes
- The N-pivaloyl group acts as a directing group for site-selective C–H activation, particularly facilitating functionalization at the 6-position of the indole ring via metal catalysis.
- The steric bulk of the pivaloyl group enhances regioselectivity by favoring specific conformations and preventing undesired side reactions.
- Acid-catalyzed esterification is a well-established method for converting carboxylic acids to esters with high efficiency and selectivity.
- Attempts at one-pot transformations combining N-pivaloylation and esterification steps have been reported but often suffer from lower yields due to competing side reactions and sensitivity of intermediates.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Stepwise N-pivaloylation + Esterification | NaH, pivaloyl chloride; EtOH, acid catalyst | High selectivity and purity | Multi-step, moderate reaction time | 79-88 |
| Ir(III)-Catalyzed C–H Activation + Esterification | Ir(III) catalyst, AgOAc, DCE, 80-100 °C | Site-selective C6 functionalization | Requires expensive catalysts | 70-85 |
| Base-mediated alkylation | NaH, ethyl chloroformate, DMF, 0 °C | Straightforward, scalable | Possible side reactions | 65-80 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-pivaloyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Ethyl 1-pivaloyl-1H-indole-6-carboxylate has diverse scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-pivaloyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of Ethyl 1-pivaloyl-1H-indole-6-carboxylate with analogous indole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
